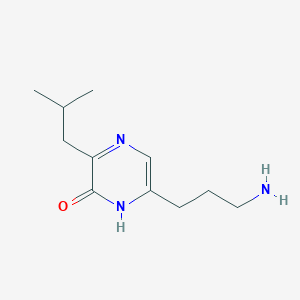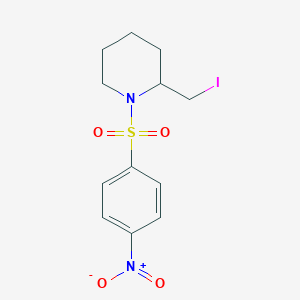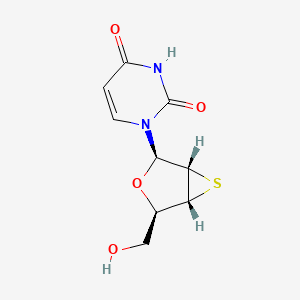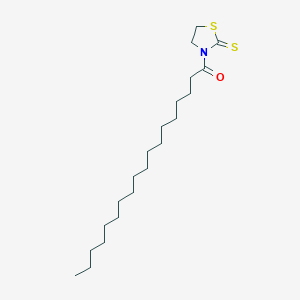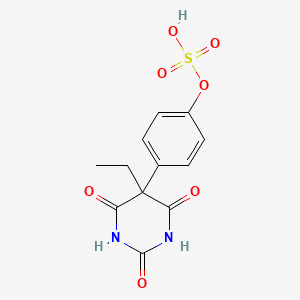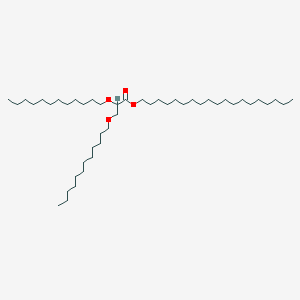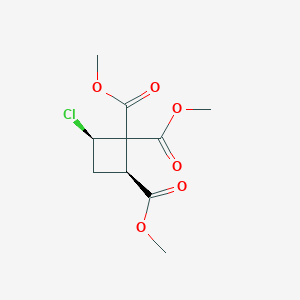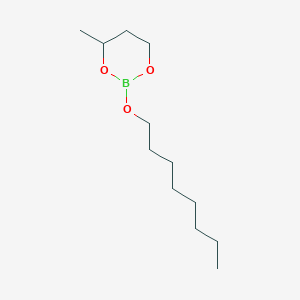
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles This compound is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with diols. One common method is the reaction of 4-methylboronic acid with 1-octanol in the presence of a dehydrating agent to form the desired dioxaborinane ring. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of alkoxy-substituted dioxaborinanes .
科学的研究の応用
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and coatings.
作用機序
The mechanism by which 4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other Lewis bases, which can influence the reactivity and stability of the compound. The dioxaborinane ring structure allows for unique interactions with enzymes and other biological molecules, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(butyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(hexyloxy)-1,3,2-dioxaborinane
- 4-Methyl-2-(decyloxy)-1,3,2-dioxaborinane
Uniqueness
4-Methyl-2-(octyloxy)-1,3,2-dioxaborinane is unique due to the presence of the octyloxy group, which imparts specific hydrophobic properties and influences its solubility and reactivity. Compared to similar compounds with shorter or longer alkoxy chains, the octyloxy group provides an optimal balance of hydrophobicity and steric effects, making it particularly useful in certain applications .
特性
CAS番号 |
63532-74-1 |
|---|---|
分子式 |
C12H25BO3 |
分子量 |
228.14 g/mol |
IUPAC名 |
4-methyl-2-octoxy-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO3/c1-3-4-5-6-7-8-10-14-13-15-11-9-12(2)16-13/h12H,3-11H2,1-2H3 |
InChIキー |
VIOINJNQOOIMEB-UHFFFAOYSA-N |
正規SMILES |
B1(OCCC(O1)C)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



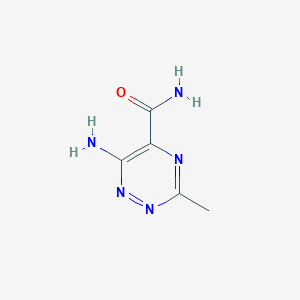

![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)
